

CAS number and molecular weight of 4-(pyridin-2-yl)benzaldehyde

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Pyridin-2-ylbenzaldehyde

Cat. No.: B194268

[Get Quote](#)

Technical Guide: 4-(Pyridin-2-yl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Pyridin-2-yl)benzaldehyde is a bi-aryl compound of significant interest in medicinal chemistry and materials science. Its structure, featuring a pyridine ring linked to a benzaldehyde moiety, makes it a versatile building block for the synthesis of more complex molecules with diverse biological activities. This technical guide provides an in-depth overview of its chemical properties, a detailed experimental protocol for its synthesis, and its relevance in drug discovery.

Chemical and Physical Properties

The fundamental properties of 4-(pyridin-2-yl)benzaldehyde are summarized below. These data are essential for its handling, characterization, and use in synthetic applications.

Property	Value	Reference(s)
CAS Number	127406-56-8	[1] [2]
Molecular Formula	C ₁₂ H ₉ NO	[1]
Molecular Weight	183.21 g/mol	[1] [2]
Appearance	Off-white to light yellow solid	[3]
Melting Point	50-52 °C	[2]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a critical tool for the structural elucidation and purity assessment of 4-(pyridin-2-yl)benzaldehyde. The expected chemical shifts for ¹H and ¹³C NMR are provided below.

Nucleus	Chemical Shift (ppm)	Multiplicity	Assignment
^1H NMR	~10.1	Singlet	Aldehydic proton (-CHO)
~8.7	Doublet	Proton on the pyridine ring (ortho to N)	
~8.0	Doublet	Protons on the benzene ring (ortho to -CHO)	
~7.9	Triplet	Proton on the pyridine ring (para to N)	
~7.8	Doublet	Protons on the benzene ring (meta to -CHO)	
~7.3	Triplet	Proton on the pyridine ring (meta to N)	
^{13}C NMR	~192.0	-	Aldehydic carbon (-CHO)
~156.0	-	Carbon of the pyridine-benzene bond	
~150.0	-	Carbon on the pyridine ring (ortho to N)	
~145.0	-	Carbon of the benzene-pyridine bond	
~137.0	-	Carbon on the pyridine ring (para to N)	

~135.0	-	Carbon of the benzene ring with -CHO
~130.0	-	Carbons on the benzene ring
~125.0	-	Carbon on the pyridine ring
~121.0	-	Carbon on the pyridine ring

Note: The exact chemical shifts may vary depending on the solvent and concentration. Data is compiled from publicly available spectral databases.[\[1\]](#)[\[4\]](#)

Experimental Protocols

The synthesis of 4-(pyridin-2-yl)benzaldehyde is most commonly achieved via a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an organohalide and an organoboron compound.

Synthesis of 4-(Pyridin-2-yl)benzaldehyde via Suzuki-Miyaura Coupling

This protocol describes the reaction between 2-bromopyridine and 4-formylphenylboronic acid.

Materials:

- 2-Bromopyridine
- 4-Formylphenylboronic acid
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$)
- Triphenylphosphine (PPh_3)
- Potassium carbonate (K_2CO_3)

- Toluene
- Ethanol
- Water, deionized
- Ethyl acetate
- Brine (saturated aqueous sodium chloride solution)
- Anhydrous magnesium sulfate (MgSO_4)
- Silica gel for column chromatography

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 2-bromopyridine (1.0 eq), 4-formylphenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
- **Catalyst Preparation:** In a separate small vial, prepare the palladium catalyst by dissolving palladium(II) acetate (0.03 eq) and triphenylphosphine (0.06 eq) in a minimal amount of toluene.
- **Reaction Initiation:** Add the catalyst solution to the main reaction flask. Add a 3:1 mixture of toluene and ethanol as the solvent system.
- **Reaction Conditions:** Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
- **Work-up:** After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then with brine.
- **Purification:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 4-(pyridin-2-yl)benzaldehyde as an off-white to pale yellow solid.^{[5][6]}

Applications in Drug Discovery and Development

The pyridine moiety is a common structural motif in many FDA-approved drugs due to its ability to participate in hydrogen bonding and its overall favorable pharmacokinetic properties. 4-(Pyridin-2-yl)benzaldehyde serves as a key intermediate in the synthesis of various biologically active compounds.

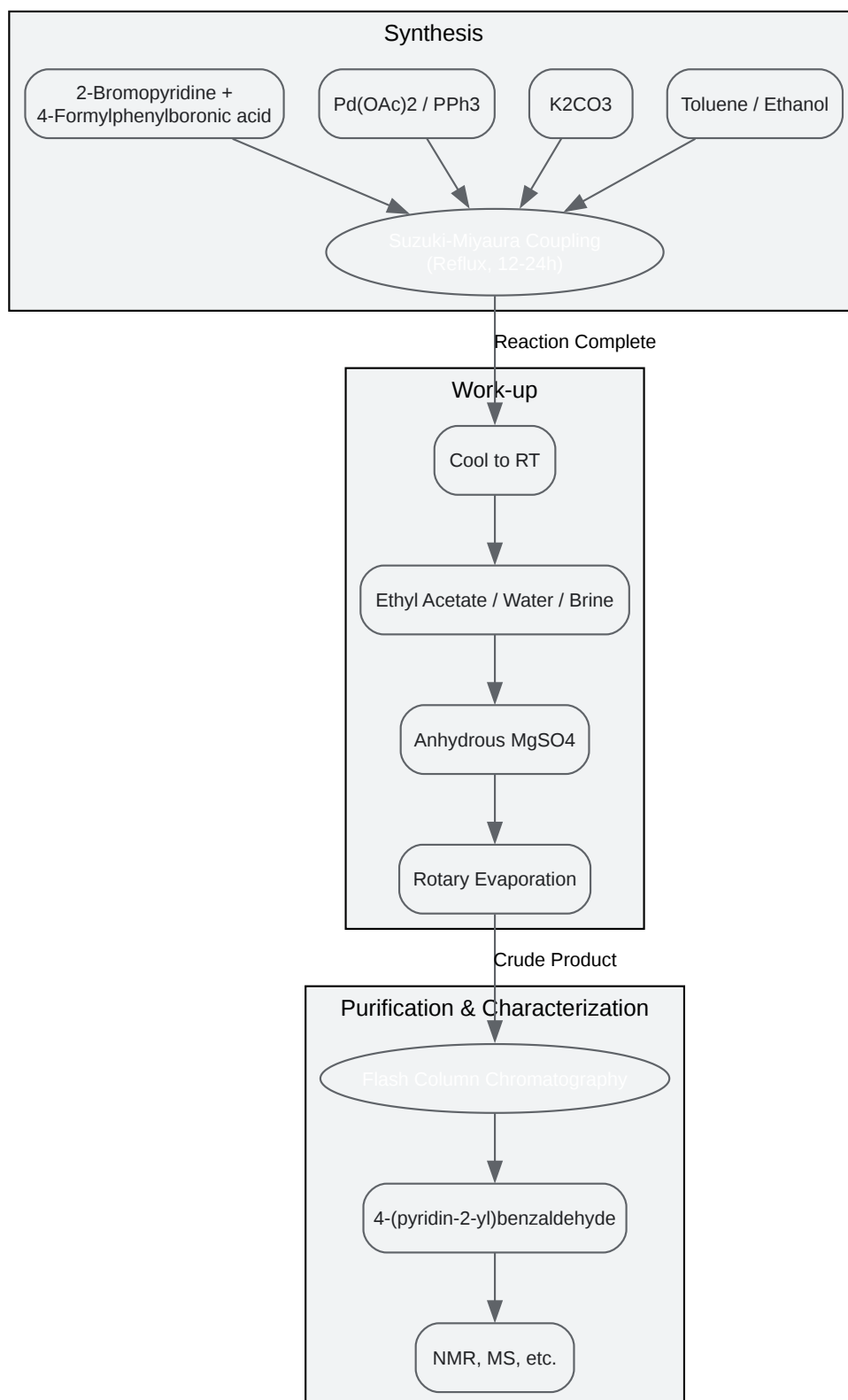
One notable relevance of this compound is its identification as a reactive metabolite of the antiretroviral drug, Atazanavir.^{[7][8]} The metabolic pathway likely involves oxidative dealkylation of the piperazine ring in Atazanavir, leading to the formation of 4-(pyridin-2-yl)benzaldehyde. Understanding the formation and reactivity of such metabolites is crucial in drug development for assessing potential toxicity and drug-drug interactions.

Furthermore, the structural framework of 4-(pyridin-2-yl)benzaldehyde is utilized in the design of novel therapeutics, particularly as a scaffold for kinase inhibitors.^{[9][10][11]} The pyridine and benzaldehyde functionalities provide anchor points for further chemical modifications to achieve high potency and selectivity against various kinase targets implicated in cancer and other diseases.

Visualizations

Synthesis and Purification Workflow

The following diagram illustrates the general workflow for the synthesis and purification of 4-(pyridin-2-yl)benzaldehyde.

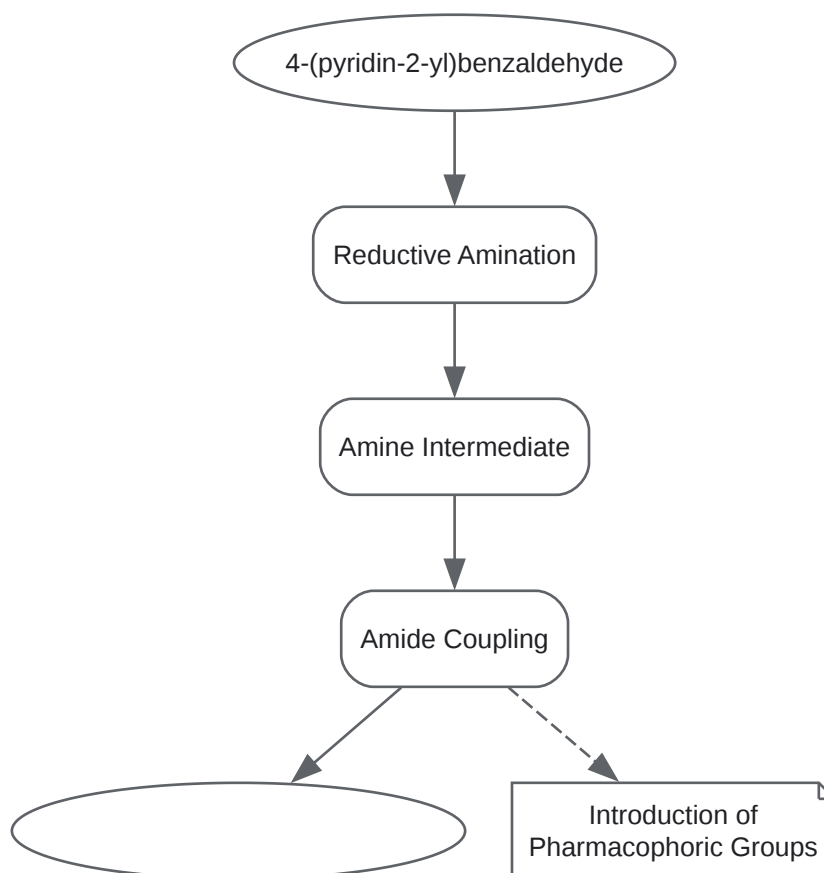


[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and purification of 4-(pyridin-2-yl)benzaldehyde.

Role as a Building Block in Kinase Inhibitor Synthesis

This diagram illustrates the conceptual use of 4-(pyridin-2-yl)benzaldehyde as a starting material for the synthesis of a hypothetical kinase inhibitor.

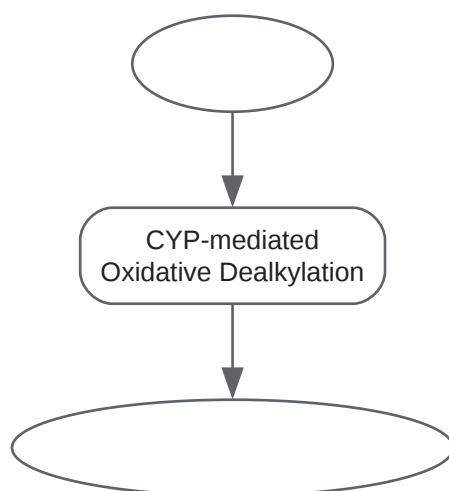


[Click to download full resolution via product page](#)

Caption: Use of 4-(pyridin-2-yl)benzaldehyde in kinase inhibitor synthesis.

Metabolic Formation from Atazanavir

The following diagram depicts the metabolic transformation of Atazanavir to 4-(pyridin-2-yl)benzaldehyde.



[Click to download full resolution via product page](#)

Caption: Metabolic formation of 4-(pyridin-2-yl)benzaldehyde from Atazanavir.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Pyridin-2-ylbenzaldehyde | C₁₂H₉NO | CID 1515240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-(2-Pyridyl)benzaldehyde 97 127406-56-8 [sigmaaldrich.com]
- 3. chemimpex.com [chemimpex.com]
- 4. spectrabase.com [spectrabase.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. 4-(Pyridin-2-yl)benzaldehyde | LGC Standards [lgcstandards.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [CAS number and molecular weight of 4-(pyridin-2-yl)benzaldehyde]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b194268#cas-number-and-molecular-weight-of-4-pyridin-2-yl-benzaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com